molecular formula C20H32O3 B135751 13,14-Dihydroxyretinol CAS No. 157153-38-3

13,14-Dihydroxyretinol

Katalognummer: B135751
CAS-Nummer: 157153-38-3
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: IPJVXOBBCWHWMP-PMNJYZISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13,14-Dihydroxyretinol (DHR) is an intracellular bioactive metabolite of Vitamin A (retinol) . First described in the 1990s, it is a distinct end point of retinol metabolism found in a wide range of cell lines and is involved in supporting the viability of lymphocytes, playing a role in the regulation of cell proliferation and survival . Research indicates that the production of DHR and the related retro-retinoid 14-HRR is up-regulated in T lymphocytes by activating stimuli like phorbol ester, highlighting its significance in immune cell function . Although its precise mechanism of action is an area of ongoing investigation, DHR is not a biosynthetic intermediate for 14-Hydroxy-retro-retinol (14-HRR) but represents a separate metabolic branch . The enzyme responsible for initiating the production of a closely related metabolite, all-trans-13,14-dihydroretinol, is retinol saturase (RetSat) . Further enzymatic oxidation can convert these dihydroretinol forms to all-trans-13,14-dihydroretinoic acid, which has been shown to activate retinoic acid receptors (RARs), suggesting a potential pathway for DHR-related compounds to influence gene transcription . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

157153-38-3

Molekularformel

C20H32O3

Molekulargewicht

320.5 g/mol

IUPAC-Name

(2R,3R,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-triene-1,2,3-triol

InChI

InChI=1S/C20H32O3/c1-15(8-6-13-20(5,23)18(22)14-21)10-11-17-16(2)9-7-12-19(17,3)4/h6,8,10-11,13,18,21-23H,7,9,12,14H2,1-5H3/b11-10+,13-6+,15-8+/t18-,20-/m1/s1

InChI-Schlüssel

IPJVXOBBCWHWMP-PMNJYZISSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C

Isomerische SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@](C)([C@@H](CO)O)O)/C

Kanonische SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C

Synonyme

13,14-DHR
13,14-dihydroxyretinol
13,14-dihydroxyretinol, 13S,14R
13,14-dihydroxyretinol, 9-cis,13R,14R
13,14-dihydroxyretinol, 9-cis,13S,14R

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Hydroxylation vs. Dehydrogenation : Unlike Vitamin A2, which arises from dehydrogenation, DHR requires hydroxylation/saturation, altering its solubility and receptor interactions .
  • Immunomodulation: DHR and anhydroretinol both regulate immune cells, but anhydroretinol’s cyclic structure drives apoptosis, whereas DHR modulates signaling via oxidation to dihydroretinoic acid .
  • Stereochemical Impact: The 9-cis isomer of DHR binds RXR, akin to 9-cis-retinoic acid, whereas all-trans-DHR is metabolized into non-canonical retinoic acid derivatives .

Metabolic Pathways

  • DHR Metabolism: DHR is oxidized sequentially by short-chain alcohol dehydrogenases (e.g., ADH3) to form 13,14-dihydroretinal and subsequently 13,14-dihydroretinoic acid.
  • Vitamin A2 Metabolism : Converted to 3,4-didehydroretinal for vision-related functions, diverging from DHR’s immune-related oxidation .

Vorbereitungsmethoden

Heterologous Expression and Purification of RetSat

Mouse retinol saturase (RetSat), a membrane-associated enzyme, catalyzes the saturation of the 13–14 double bond of all- trans-retinol to produce all- trans-13,14-dihydroretinol. The enzyme was heterologously expressed in Escherichia coli using a pET-28a vector system, with optimization for codon usage and protein solubility. Following expression, RetSat was purified via nickel-affinity chromatography, achieving >90% purity as confirmed by SDS-PAGE. Enzyme activity assays were conducted in Tris buffer (pH 8.8) with 2 mM NADPH and 10 μM all- trans-retinol as substrate.

Substrate Specificity and Kinetic Parameters

RetSat exhibits strict specificity for all- trans-retinol, with no activity observed toward cis-isomers or non-retinoid substrates. Kinetic analysis revealed a Km of 8.2 ± 1.1 μM and Vmax of 4.7 ± 0.3 nmol/min/mg protein, indicating moderate catalytic efficiency. The reaction proceeds under anaerobic conditions to prevent oxidative degradation of retinoids, with optimal activity at 37°C.

Product Isolation and Characterization

The enzymatic product was extracted with hexane and purified by normal-phase HPLC using a Beckman Ultrasphere-Si column (5 μm, 4.6 × 250 mm) and isocratic elution with 10% ethyl acetate in hexane. All- trans-13,14-dihydroretinol was identified by its UV spectrum (λmax = 290 nm) and MS analysis (m/z 288 [M+H]+). Comparison with a synthetic standard confirmed structural identity, including NMR resonance assignments for the saturated 13–14 bond (δ 1.25–1.35 ppm).

Chemical Synthesis Pathways

Synthesis of Ethyl 13,14-Dihydroretinoate

Chemical synthesis begins with the preparation of ethyl 13,14-dihydroretinoate, a key intermediate. Horner-Emmons condensation of β-ionone derivatives with triethylphosphonoacetate yields a mixture of dihydroretinoate isomers. Chromatographic separation on a normal-phase HPLC column (Beckman Ultrasphere Si, 10 × 250 mm) with 5% ethyl acetate in hexane resolves all- trans-dihydroretinoate (RT = 18.2 min) from 9- cis and 11- cis isomers.

Table 1: Reaction Conditions for Horner-Emmons Condensation

ComponentSpecification
Phosphonoacetate reagentTriethylphosphonoacetate (1.2 eq)
BaseNaH (2.0 eq) in THF
Temperature−78°C to 25°C (gradual warming)
Yield62% (all- trans isomer)

Reduction to 13,14-Dihydroretinol

Ethyl 13,14-dihydroretinoate undergoes reduction with diisobutylaluminum hydride (DIBAL-H) at −78°C to yield 13,14-dihydroretinal, followed by sodium borohydride reduction in ethanol to produce 13,14-dihydroretinol. The final product is purified by HPLC (λmax = 290 nm) and characterized by MS (m/z 288) and NMR.

Table 2: Spectroscopic Data for 13,14-Dihydroretinol

TechniqueKey Findings
UV-Visλmax = 290 nm (ε = 16,500 M−1 cm−1)
MS (ESI+)m/z 288.2 [M+H]+
1H NMR (500 MHz)δ 1.28 (m, 2H, H-13/14), δ 5.72 (t, H-7)

Comparative Analysis of Enzymatic vs. Chemical Methods

Yield and Scalability

Enzymatic synthesis offers higher stereoselectivity (>98% all- trans product) but lower yields (∼45%) due to substrate inhibition at concentrations >20 μM. Chemical routes provide higher yields (62% for key steps) but require extensive purification to isolate the desired isomer.

Environmental and Practical Considerations

RetSat-based methods are preferable for laboratory-scale production due to minimal solvent use, whereas chemical synthesis generates halogenated waste (e.g., CCl4 from bromination steps). Industrial applications may favor enzymatic approaches if enzyme stability and cost are optimized.

Biological Occurrence and Functional Implications

Detection in Mammalian Tissues

All- trans-13,14-dihydroretinol is endogenously detected in liver, kidney, and intestinal tissues of mice maintained on a standard diet. Tissue concentrations range from 0.2–1.4 nmol/g, as quantified by HPLC with external calibration.

Metabolic Fate and Signaling Activity

The dihydroretinol derivative is oxidized by alcohol dehydrogenases (ADHs) to 13,14-dihydroretinoic acid, which exhibits partial agonism for retinoic acid receptors (RARs). In reporter assays, 13,14-dihydroretinoic acid activates RAR/RXR heterodimers with 30% efficacy compared to all- trans-retinoic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 13,14-Dihydroxyretinol, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves stereoselective hydroxylation of retinol derivatives. Key steps include protecting group strategies to prevent over-oxidation. Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to resolve hydroxyl group positions and stereochemistry. Purity validation should employ chiral HPLC to distinguish diastereomers .

Q. How does this compound differ metabolically from other Vitamin A derivatives, such as retinoic acid or retinol esters?

  • Methodological Answer : Comparative metabolic studies require isotope-labeled tracers (e.g., 3H^{3}\text{H}- or 14C^{14}\text{C}-labeled compounds) in cell culture or animal models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify metabolic intermediates. Focus on enzymatic assays for hydroxylases (e.g., CYP450 isoforms) to identify unique conversion pathways .

Q. What experimental models are most suitable for studying the biological activity of this compound in epithelial differentiation?

  • Methodological Answer : Use 3D organoid cultures or keratinocyte differentiation assays. Quantify biomarkers like involucrin or filaggrin via Western blotting. Include retinoic acid receptor (RAR) antagonists to isolate this compound-specific effects. Dose-response curves should account for potential biphasic activity due to redox sensitivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound for nuclear receptors (e.g., RARβ vs. RARγ)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding assays under controlled redox conditions. Validate findings with competitive displacement assays using known ligands (e.g., all-trans retinoic acid). Ensure buffer systems mimic physiological ionic strength and pH to prevent artifactual results .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodological Answer : Store samples in inert atmospheres (argon) with antioxidants (e.g., BHT) at -80°C. Monitor degradation via UV-Vis spectroscopy (peak shifts at 325 nm) and LC-MS. Accelerated stability testing under varying temperatures and humidity levels can predict shelf-life .

Q. How should researchers address contradictory data regarding the biological activity of this compound observed across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer : Perform interspecies comparisons using primary cells from multiple organisms (e.g., murine vs. human hepatocytes). Control for differences in cellular uptake via ABC transporter inhibitors. Use pharmacokinetic modeling to correlate in vitro IC50_{50} values with in vivo bioavailability .

Q. What computational approaches are effective for predicting the interaction of this compound with non-canonical targets (e.g., membrane receptors)?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) with cryo-EM or X-ray crystallography-derived receptor structures. Validate predictions with mutagenesis studies targeting predicted binding pockets. Use machine learning models trained on ligand-receptor interaction datasets to prioritize candidates .

Q. How can researchers validate the homogeneity of this compound batches synthesized via novel catalytic methods?

  • Methodological Answer : Combine elemental analysis (C, H, O content) with differential scanning calorimetry (DSC) to assess crystallinity. Batch-to-batch consistency requires 1H^{1}\text{H}-NMR spectral overlay and quantitative NOESY to confirm conformational uniformity .

Methodological Considerations from Evidence

  • Structural Validation : Always cross-reference synthetic yields with purity data (e.g., ≥95% by HPLC) and crystallographic parameters (CCDC deposition) .
  • Data Reproducibility : Document reagent sources (e.g., "Sigma-Aldrich, ≥99% purity") and solvent pretreatment steps (e.g., molecular sieves for anhydrous reactions) .
  • Ethical Reporting : Disclose conflicts of interest and justify deviations from published protocols (e.g., altered reaction temperatures) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.